molecular formula C19H18N6O3 B2525559 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide CAS No. 2034414-48-5

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2525559
CAS No.: 2034414-48-5
M. Wt: 378.392
InChI Key: ITSTZJGKYQWFCO-UHFFFAOYSA-N
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Description

N-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide is a heterocyclic compound featuring a triazolopyridine core fused with a 1,2,4-oxadiazole ring. The triazolopyridine moiety is substituted at position 7 with a 3-methyl-1,2,4-oxadiazole group, while the methylene bridge at position 3 connects to a 2-phenoxypropanamide side chain. The phenoxypropanamide group may enhance lipophilicity and influence target binding compared to simpler substituents .

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-12(27-15-6-4-3-5-7-15)18(26)20-11-17-23-22-16-10-14(8-9-25(16)17)19-21-13(2)24-28-19/h3-10,12H,11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSTZJGKYQWFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features multiple heterocycles that contribute to its biological activity. The presence of the oxadiazole and triazole moieties is significant as these structures are known for their interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

  • Antitumor Activity : The compound has shown promising results against different cancer cell lines.
    • IC50 Values : Studies indicate IC50 values in the low micromolar range for various cancer cell lines (e.g., A549 and MCF-7) indicating significant antiproliferative effects. For instance, a related triazole compound exhibited an IC50 of 0.83 μM against A549 cells .
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve:
    • Inhibition of specific kinases such as c-Met and VEGFR-2.
    • Induction of apoptosis in cancer cells through cell cycle arrest and activation of apoptotic pathways .
  • Antimicrobial Properties : Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.

Table 1: Summary of Biological Activities

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntitumorA5490.83 ± 0.07
AntitumorMCF-70.15 ± 0.08
AntitumorHeLa2.85 ± 0.74
Kinase Inhibitionc-Met48 nM
Kinase InhibitionVEGFR-226 nM

Case Study: Antitumor Efficacy

A recent study synthesized a series of derivatives based on the triazolo structure and assessed their antiproliferative activity against multiple cancer cell lines. Among these compounds, one derivative demonstrated a potent inhibitory effect on cell growth with IC50 values significantly lower than those of existing treatments . The study utilized various assays including:

  • Cell Cycle Analysis : Demonstrated G0/G1 phase arrest.
  • Apoptosis Assays : Indicated late-stage apoptosis through Annexin V-FITC staining.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Amide Substituents

The closest structural analogue is N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}furan-2-carboxamide (), which replaces the phenoxypropanamide with a furan-2-carboxamide group. Key differences include:

  • Hydrogen-bonding : The propanamide linker in the target compound adds conformational flexibility and additional hydrogen-bonding sites.
Compound Substituent Molecular Weight Key Feature
Target Compound 2-Phenoxypropanamide ~414 (estimated) Enhanced lipophilicity
N-{[7-(3-Methyl-oxadiazole)...} Furan-2-carboxamide ~380 (estimated) Reduced steric bulk

1,2,4-Oxadiazole-Containing Heterocycles

Compounds 5d and 5g from feature 1,2,4-oxadiazole rings fused with pyrimidine systems. While structurally distinct from the triazolopyridine core of the target compound, they share the oxadiazole moiety, known for metabolic resistance and π-π stacking capabilities.

  • Synthetic Yields : Both 5d and 5g were synthesized in high yields (85–90%) via three-component cycloaddition, suggesting efficient routes for oxadiazole incorporation .

Triazolopyrimidine Derivatives

Compounds 7n–7q () contain triazolopyrimidine cores with chlorobenzyl or methylbenzyl substituents. Unlike the target compound’s triazolopyridine-oxadiazole system, these derivatives prioritize triazolopyrimidine’s planar geometry for intercalation or kinase inhibition.

  • Biological Relevance: The 3,4,5-trimethoxyphenyl group in 7n–7q is associated with tubulin inhibition, highlighting how substituent choice directs bioactivity—a consideration for the target compound’s phenoxy group .
  • Mass Spectrometry : ESI-MS data ([M+1]+ = 435–455) align with the target compound’s expected fragmentation pattern, emphasizing the role of substituents in ionization efficiency .

Benzoxazolo-Oxazine Hybrids

describes 7a–c , benzoxazolo-oxazine derivatives synthesized via Cs₂CO₃-mediated coupling with phenyl-1,2,4-oxadiazoles. These compounds share the oxadiazole motif but lack the triazolopyridine core.

  • Synthetic Conditions : The use of Cs₂CO₃ and DMF at room temperature contrasts with the target compound’s likely multi-step synthesis, reflecting divergent strategies for oxadiazole integration .

Oxadiazole-Pyridinyl Benzoxazolo-Oxazine

Compound 60 () incorporates a 5-methyl-1,2,4-oxadiazole-pyridinyl group into a benzoxazolo-oxazine scaffold. Despite its complex architecture, the oxadiazole-pyridine subunit mirrors the target compound’s 7-substituent.

  • Yield Comparison : Compound 60 was obtained in 45.5% yield, lower than ’s derivatives, underscoring the synthetic challenge of integrating multiple heterocycles .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound (Source) Core Structure Substituent Yield Notable Property
Target Compound Triazolopyridine-oxadiazole 2-Phenoxypropanamide N/A High lipophilicity
5d () Pyrimidine-oxadiazole 3-Nitrophenyl 85% Mp 261–262°C
7n () Triazolopyrimidine 4-Chlorobenzyl N/A [M+1]+ = 455.4
Compound 60 () Benzoxazolo-oxazine Oxadiazole-pyridinyl 45.5% Suzuki coupling product

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